Pristinamycin

Description

Properties

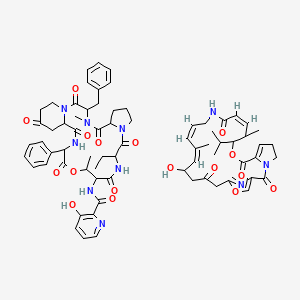

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Genesis of Pristinamycin: A Technical Guide to its Origins from Streptomyces pristinaespiralis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin, a potent streptogramin antibiotic, stands as a significant member of the arsenal against multidrug-resistant bacteria. Produced by the soil actinomycete Streptomyces pristinaespiralis, this antibiotic complex is a synergistic mixture of two structurally distinct components: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2] Their combined action, which is up to 100 times more effective than the individual components, targets the bacterial ribosome to inhibit protein synthesis.[2][3] This technical guide provides an in-depth exploration of the discovery of this compound, its biosynthesis by S. pristinaespiralis, and the intricate regulatory networks that govern its production. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes to facilitate further research and development in the field of antibiotic production.

Discovery and Origin

This compound was first isolated in the 1950s from fermentation broths of Streptomyces pristinaespiralis, a filamentous bacterium found in soil.[4] The discovery was a landmark in the ongoing search for novel antimicrobial agents, revealing a synergistic antibiotic complex with potent activity against a broad spectrum of Gram-positive bacteria, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

The Producing Microorganism: Streptomyces pristinaespiralis

Streptomyces pristinaespiralis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales. Like other members of its genus, it is characterized by a complex life cycle involving the formation of a vegetative mycelium and spore-bearing aerial hyphae. These soil-dwelling microorganisms are prolific producers of a vast array of secondary metabolites, including a significant proportion of clinically utilized antibiotics.

Biosynthesis of this compound

The biosynthesis of the two this compound components is a complex process orchestrated by a massive ~210 kb "supercluster" of genes in S. pristinaespiralis.[1] This gene cluster is remarkable not only for its size but also for the interspersion of genes for PI and PII biosynthesis, suggesting a coordinated evolutionary mechanism to maintain the synergistic ratio of the two compounds, which is approximately 30:70 (PI:PII).[1][2]

-

This compound I (PI) is synthesized by a non-ribosomal peptide synthetase (NRPS) complex.

-

This compound II (PII) is the product of a hybrid Polyketide Synthase (PKS) and NRPS pathway.

The intricate and coordinated expression of the biosynthetic genes is crucial for the production of the final antibiotic complex.

Regulatory Cascade of this compound Biosynthesis

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving a variety of regulatory proteins. This network ensures that the energetically expensive process of antibiotic production is initiated at the appropriate stage of the bacterial life cycle and in response to specific environmental cues.

At the apex of this regulatory hierarchy is a γ-butyrolactone (GBL) receptor protein, SpbR .[1][6] GBLs are small, diffusible signaling molecules that accumulate in a population density-dependent manner, a phenomenon known as quorum sensing. In the absence of its GBL ligand, SpbR acts as a repressor, binding to specific DNA sequences and inhibiting the transcription of downstream regulatory and biosynthetic genes.[6]

Upon binding of the GBL autoinducer, SpbR undergoes a conformational change and dissociates from its DNA targets, leading to the de-repression of the this compound regulatory cascade. This cascade includes several other key players:

-

TetR-like repressors (PapR3 and PapR5): These proteins act as additional repressors in the pathway.[1]

-

Streptomyces Antibiotic Regulatory Proteins (SARPs - PapR1, PapR2, and PapR4): These are transcriptional activators that directly or indirectly promote the expression of the this compound biosynthetic genes.[1]

-

Response Regulator (PapR6): This protein is a pathway-specific activator of PII biosynthesis.[7]

The interplay between these activators and repressors creates a fine-tuned regulatory network that precisely controls the timing and level of this compound production.

Caption: Simplified signaling cascade for this compound biosynthesis regulation.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the strain of S. pristinaespiralis and the fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Fermentation Parameters and this compound Titers

| Parameter | Value/Range | Reference(s) |

| Microorganism | Streptomyces pristinaespiralis DSMZ 40338 | [8] |

| Fermentation Time | 120 hours | [8] |

| Incubation Temperature | 28-30°C | [5][8] |

| Shaking Speed | 150-250 rpm | [8][9] |

| Final Biomass (dry weight) | 4.0 g/L | [8] |

| Sugar Consumption | 28.4 g/L | [8] |

| This compound Titer | 39.0 - 66.6 mg/L | [10] |

| This compound I (PI) Titer (engineered strain) | 132 mg/L | [11] |

Table 2: Extraction and Purification of this compound

| Parameter | Value | Reference(s) |

| Extraction Solvent | Ethyl Acetate | [8][12] |

| Pre-treatment Steps | Microfiltration, Concentration | [8] |

| Overall Recovery Rate | ~71% | [8] |

| Final Product Purity | >8000 u/mg | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and study of this compound.

Isolation of Streptomyces pristinaespiralis from Soil

This protocol outlines a general method for the selective isolation of Streptomyces species from soil samples.

-

Sample Collection and Pre-treatment:

-

Collect soil samples from a depth of 10-15 cm into sterile bags.

-

Air-dry the soil samples at room temperature for 7-10 days to reduce the population of rapidly growing bacteria.

-

Sieve the dried soil to remove large debris.

-

Heat-treat the soil sample at 55°C for 5 minutes.

-

-

Serial Dilution and Plating:

-

Suspend 1 g of the pre-treated soil in 100 mL of sterile distilled water (10-2 dilution) and vortex vigorously.

-

Prepare a serial dilution series (10-3, 10-4, 10-5, 10-6) in sterile water.

-

Plate 0.1 mL of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project type-2 (ISP2) media supplemented with antifungal agents (e.g., nystatin, 50 µg/mL) and antibacterial agents (e.g., nalidixic acid, 50 µg/mL) to inhibit fungal and Gram-negative bacterial growth.[14]

-

-

Incubation and Isolation:

-

Incubate the plates at 28-30°C for 7-14 days.[14]

-

Observe the plates for colonies with a characteristic chalky, leathery appearance, typical of Streptomyces.

-

Subculture individual, well-isolated colonies onto fresh ISP2 agar slants to obtain pure cultures.

-

Fermentation for this compound Production

This protocol describes a typical submerged fermentation process for producing this compound.

-

Seed Culture Preparation:

-

Inoculate a loopful of a pure S. pristinaespiralis culture into a 250 mL flask containing 50 mL of seed medium (e.g., GSS liquid medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K2HPO4, 2 g/L CaCO3, pH 7.2).[9]

-

Incubate at 28°C on a rotary shaker at 150 rpm for 30 hours.[9]

-

-

Production Fermentation:

-

Inoculate a 500 mL flask containing 100 mL of production medium with a 4% (v/v) seed culture. A suitable production medium consists of: 10 g/L corn steep powder, 15 g/L sucrose, 10 g/L (NH4)2SO4, 1 g/L K2HPO4, 3 g/L NaCl, 0.2 g/L MgSO4·7H2O, and 1.25 g/L CaCO3, with the pH adjusted to 6.9 before sterilization.[5]

-

Incubate at 28-30°C for 120 hours on a rotary shaker at 180-250 rpm.[5][8]

-

Extraction and Purification of this compound

This protocol details the steps for isolating and purifying this compound from the fermentation broth.

-

Cell Removal and Acidification:

-

Solvent Extraction:

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.[12]

-

Pool the organic phases.

-

-

Concentration and Crude Precipitation:

-

Concentrate the pooled organic phases under reduced pressure to obtain a crude extract.

-

Precipitate the crude this compound by adding petroleum ether.[13]

-

Collect the precipitate by filtration and dry.

-

-

Purification:

-

Dissolve the crude extract in a minimal volume of a suitable solvent and subject it to column chromatography on a macroporous adsorbent resin.[4]

-

Wash the column to remove impurities and then elute the this compound components with a more polar solvent (e.g., methanol or acetonitrile).

-

For high purity, the eluted fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[4]

-

Quantitative Analysis by HPLC

This protocol provides a general method for the quantification of this compound components.

-

Sample Preparation:

-

Extract a known volume of the fermentation broth with an equal volume of acetone.[11]

-

Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 125 mm x 4.6 mm).[5]

-

Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (acetonitrile).[5]

-

Gradient: A linear gradient from 100% A to 100% B over 15 minutes.[5]

-

Flow Rate: 2 mL/min.[5]

-

Detection: UV at 230 nm.[5]

-

Quantification: Compare the peak areas of this compound I and II with those of known standards. The retention times are approximately 8.2 min for PI and 10.3 min for PII under these conditions.[16]

-

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can aid in understanding the logical progression of research in antibiotic discovery.

Caption: General experimental workflow for this compound discovery and development.

Conclusion

The discovery of this compound from Streptomyces pristinaespiralis represents a classic example of natural product drug discovery that continues to be relevant in the era of increasing antibiotic resistance. A thorough understanding of its biosynthesis and the intricate regulatory networks that control its production is paramount for the rational design of strategies to improve yields and generate novel analogs. The technical information and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to advance the study of this important antibiotic and to facilitate the discovery of new antimicrobial agents from the rich biodiversity of Streptomyces.

References

- 1. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Autoregulator-Receptor System in the this compound Producer Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PapR6, a Putative Atypical Response Regulator, Functions as a Pathway-Specific Activator of this compound II Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production, separation, and antimicrobial activity assessment of this compound produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improvement of this compound I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. US3154475A - Process for the production of this compound - Google Patents [patents.google.com]

- 14. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102465164B - Preparation method of this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Pristinamycin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin, a streptogramin antibiotic, exhibits potent bactericidal activity through the synergistic action of its two components, this compound I (PI) and this compound II (PII), on the bacterial 50S ribosomal subunit. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this activity. It details the binding sites of PI and PII within the nascent polypeptide exit tunnel (NPET) and the peptidyl transferase center (PTC), the conformational changes induced upon binding, and the resulting inhibition of protein synthesis. This guide also presents a summary of available quantitative data, detailed methodologies for key experimental techniques used to elucidate this mechanism, and visualizations of the critical molecular interactions and experimental workflows.

Introduction

This compound is a member of the streptogramin family of antibiotics, produced by Streptomyces pristinaespiralis. It is a composite antibiotic consisting of two structurally distinct but synergistic molecules: this compound I (PI), a streptogramin B, and this compound II (PII), a streptogramin A. While each component individually demonstrates moderate bacteriostatic activity, their combination results in a potent, bactericidal effect that can be up to 100 times more effective than the individual components. This synergistic action makes this compound a crucial therapeutic option against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

The primary cellular target of this compound is the bacterial 50S ribosomal subunit, the site of protein synthesis. By binding to this crucial cellular machinery, this compound effectively halts the production of essential proteins, leading to bacterial cell death. A thorough understanding of its mechanism of action is paramount for the development of novel antimicrobial agents and for combating the escalating threat of antibiotic resistance.

Molecular Mechanism of Action

The bactericidal activity of this compound is a direct consequence of the cooperative binding of its two components, PI and PII, to the 50S ribosomal subunit. This synergistic interaction leads to a complete shutdown of the protein synthesis elongation process.

Synergistic Binding to the 50S Ribosomal Subunit

The binding of PII to the 50S ribosomal subunit initiates the synergistic cascade. PII binds within the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. This initial binding event induces a conformational change in the 23S rRNA, which in turn creates a high-affinity binding site for PI. PI then binds to the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. The binding of both components results in a stable ternary complex of ribosome-PI-PII, effectively locking the ribosome in an inactive state.

Inhibition of Protein Synthesis

The binding of PII in the PTC directly interferes with the positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting peptide bond formation. The subsequent binding of PI in the NPET physically obstructs the passage of the nascent polypeptide chain. This dual blockade ensures a complete and irreversible inhibition of protein synthesis elongation. The synergistic action of both components is crucial; individually, they are only weakly bacteriostatic, but together they form a potent bactericidal agent.

Interaction with Ribosomal Components

The binding sites of PI and PII are located in close proximity within the 50S subunit and involve interactions with specific nucleotides of the 23S rRNA and ribosomal proteins.

-

This compound II (Streptogramin A): Binds to the A- and P-sites within the peptidyl transferase center (PTC). Key interactions have been identified with nucleotides of the 23S rRNA, including those in domain V.

-

This compound I (Streptogramin B): Binds within the nascent polypeptide exit tunnel (NPET). Its binding site overlaps with that of macrolide antibiotics and involves interactions with 23S rRNA nucleotides such as A2058 and A2059 (E. coli numbering). Ribosomal proteins L4 and L22, which are located near the NPET, have also been implicated in the binding and mechanism of action of streptogramin B antibiotics.

The following diagram illustrates the synergistic binding and inhibitory action of this compound I and II on the 50S ribosomal subunit.

Caption: Synergistic action of this compound on the 50S ribosomal subunit.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with the bacterial ribosome. It is important to note that specific dissociation constants (Kd) and inhibition constants (Ki) for the individual components and their synergistic combination are not consistently reported in the publicly available literature.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Compound | Value | Organism/System | Reference |

| IC50 | This compound IIB | >256 µg/mL | E. coli cell-free translation | |

| MIC | This compound | Varies by species | Various bacteria |

Table 2: Binding Affinities of this compound Components

| Parameter | Compound | Value | Method | Reference |

| Kd | This compound I | Not explicitly found | - | |

| Kd | This compound II | Not explicitly found | - | |

| Ki | This compound I | Not explicitly found | - | |

| Ki | This compound II | Not explicitly found | - |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. The following sections provide detailed overviews of the key experimental protocols.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and factors) is programmed with a specific mRNA, typically encoding a reporter protein like luciferase or a fluorescent protein. The amount of synthesized protein is quantified in the presence and absence of the inhibitor.

Methodology Overview:

-

Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed. The lysate is then clarified by centrifugation to remove cell debris, resulting in the S30 extract.

-

In Vitro Translation Reaction: The S30 extract is supplemented with an energy source (ATP, GTP), amino acids, and the reporter mRNA.

-

Inhibitor Addition: this compound (either individual components or the synergistic mixture) is added to the reaction at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

-

Quantification: The amount of synthesized reporter protein is measured using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the antibiotic, and the IC50 value is determined.

The following diagram outlines the workflow for an in vitro translation inhibition assay.

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a powerful technique that provides a snapshot of all the ribosome positions on the transcriptome at a specific moment, revealing the precise sites of translational arrest caused by an antibiotic.

Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the transcriptome to reveal the genome-wide distribution of ribosomes.

Methodology Overview:

-

Cell Treatment and Lysis: Bacterial cells are treated with this compound to stall translating ribosomes. The cells are then rapidly lysed under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: The cell lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

-

Ribosome Isolation: The ribosome-mRNA complexes (monosomes) are isolated, typically by sucrose gradient centrifugation.

-

Footprint Extraction: The RNA from the isolated monosomes is extracted, and the ribosome-protected mRNA fragments (footprints) are purified.

-

Library Preparation: Sequencing adapters are ligated to the footprints, which are then reverse transcribed to cDNA and amplified by PCR to generate a sequencing library.

-

High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The distribution of ribosome footprints is then analyzed to identify sites of translational pausing or arrest induced by this compound.

The following diagram illustrates the workflow for a ribosome footprinting experiment.

Caption: Workflow for a ribosome footprinting (Ribo-Seq) experiment.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of the ribosome in complex with this compound.

Principle: Purified ribosome-Pristinamycin complexes are rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D projection images are then computationally reconstructed to generate a 3D density map of the complex, from which an atomic model can be built.

Methodology Overview:

-

Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with an excess of this compound I and II to ensure saturation of the binding sites.

-

Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images (micrographs) is collected.

-

Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to remove noise and low-quality images.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire dataset of particle images.

-

Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecules is built into the 3D density map and refined to fit the experimental data.

The following diagram illustrates the workflow for a cryo-EM experiment.

Caption: Workflow for a cryo-electron microscopy (cryo-EM) experiment.

Conclusion

This compound exerts its potent bactericidal effect through a sophisticated and synergistic mechanism of action on the bacterial 50S ribosomal subunit. The cooperative binding of this compound I and II to the nascent polypeptide exit tunnel and the peptidyl transferase center, respectively, leads to an irreversible blockade of protein synthesis. The detailed understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new antibiotics that can overcome the challenge of antimicrobial resistance. Further research to obtain precise quantitative data on the binding affinities and kinetics of the individual and combined this compound components will provide a more complete picture of this remarkable synergistic antibiotic.

Pristinamycin: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis.[1] It is a potent antimicrobial agent effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound is a composite antibiotic, consisting of two structurally distinct and synergistic components: this compound I (PI) and this compound II (PII).[2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and underlying mechanisms of this compound, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a mixture of two main groups of compounds: this compound I (Group B streptogramins) and this compound II (Group A streptogramins), which are co-produced in a typical 30:70 ratio.[2] The major components are this compound IA (PIA) and this compound IIA (PIIA).[2]

This compound I (PI) belongs to the Group B streptogramins and is a cyclic hexadepsipeptide. The most abundant form is this compound IA, also known as Mikamycin B.[2]

This compound II (PII) is classified as a Group A streptogramin and possesses a polyunsaturated macrolactone structure.[2] The primary constituent of this group is this compound IIA, also referred to as Virginiamycin M1.[2][3]

A summary of the key physicochemical properties of the major components is presented in Table 1.

Table 1: Physicochemical Properties of this compound IA and this compound IIA

| Property | This compound IA | This compound IIA | This compound (Mixture) |

| Synonyms | Mikamycin B, Ostreogrycin B, Streptogramin B[4] | Virginiamycin M1, Mikamycin A, Streptogramin A[3] | Pyostacine[1] |

| Molecular Formula | C₄₅H₅₄N₈O₁₀[2] | C₂₈H₃₅N₃O₇[2] | C₇₁H₈₄N₁₀O₁₇ (representative)[5] |

| Molecular Weight | 866.96 g/mol [2] | 525.602 g/mol [3] | ~1349.5 g/mol [5] |

| Appearance | White microcrystalline powder | - | Light yellow to yellow solid powder[2] |

| Solubility | Poor water solubility[1] | - | Poor water solubility[1] |

| CAS Number | 3131-03-1[2] | 21411-53-0[2] | 270076-60-3[1] |

Chemical Properties and Mechanism of Action

The potent bactericidal activity of this compound arises from the synergistic action of its two components, both of which target the bacterial ribosome to inhibit protein synthesis.[2]

Individually, both PI and PII bind to the 50S subunit of the bacterial ribosome, leading to a bacteriostatic effect by inhibiting the elongation process of protein synthesis.[1][2] The synergistic mechanism is initiated by the binding of this compound IIA to the peptidyl transferase center of the 50S ribosomal subunit.[2] This binding induces a conformational change in the ribosome, which significantly enhances the binding affinity for this compound IA.[2] The subsequent binding of PI in the nascent polypeptide exit tunnel leads to an irreversible blockage of protein synthesis, ultimately causing bacterial cell death.[2][6][7] This cooperative binding is the foundation of their strong synergistic and bactericidal activity.[2]

Antibacterial Spectrum and Quantitative Data

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including strains resistant to other classes of antibiotics.[8] It is particularly effective against staphylococci and streptococci.[9] The minimum inhibitory concentrations (MICs) for a selection of clinically relevant bacteria are summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Bacterial Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (MRSA) | ≤1.0 | - | - | [10] |

| Oral Streptococci | 0.03 - 1 | 0.25 (mode) | - | [11] |

| Enterococcus faecium | ≤1.56 (for most isolates) | - | - | [9] |

| Enterococcus faecalis | ≥3.12 (for many isolates) | - | - | [9] |

Pharmacokinetic Properties

This compound is administered orally.[8] A summary of its key pharmacokinetic parameters is provided in Table 3.

Table 3: Pharmacokinetic Parameters of this compound Components after a Single 2g Oral Dose

| Parameter | This compound IA | This compound IIA | Reference |

| Tₘₐₓ (h) | 3.25 ± 1.80 | 3.08 ± 1.98 | [12] |

| Cₘₐₓ (mg/L) | 0.760 ± 0.427 | 0.581 ± 0.285 | [12] |

| Elimination Half-life (h) | 4.03 ± 2.77 | 2.83 ± 0.75 | [12] |

Biosynthesis

The biosynthesis of this compound is a complex process governed by a large ~210 kb gene 'supercluster' in S. pristinaespiralis.[1] The production is tightly regulated by a hierarchical network of transcriptional regulators.[13][14] A key element in this regulation is a γ-butyrolactone (GBL) signaling system.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound IIA - Wikipedia [en.wikipedia.org]

- 4. This compound IA | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. This compound | C71H84N10O17 | CID 11979535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of this compound for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative in-vitro activity of erythromycin, vancomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro susceptibility of oral streptococci to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single oral dose pharmacokinetics of the two main components of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Investigation of the Autoregulator-Receptor System in the this compound Producer Streptomyces pristinaespiralis [frontiersin.org]

- 14. benchchem.com [benchchem.com]

The Architecture of Antibiotic Production: A Technical Guide to Pristinamycin Biosynthesis and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a member of the streptogramin family of antibiotics, stands as a crucial weapon against multi-drug resistant pathogens. Produced by Streptomyces pristinaespiralis, this potent therapeutic is a synergistic mixture of two structurally distinct molecules: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2][3] The intricate biochemistry and genetics underlying the production of these complex molecules offer a fascinating case study in microbial secondary metabolism and a fertile ground for bioengineering and drug discovery. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, the organization of its unique gene "supercluster," and the complex regulatory networks that govern its production.

The this compound Gene Supercluster: A Blueprint for Synergistic Antibiotic Production

The genetic determinants for this compound biosynthesis are consolidated in an exceptionally large ~210 kb region of the S. pristinaespiralis chromosome, often referred to as a "supercluster".[2][3] A remarkable feature of this supercluster is the interspersed arrangement of genes for the biosynthesis of the chemically unrelated PI and PII components.[4] This organization is believed to facilitate the coordinated co-production of both synergistic compounds, which are typically produced in a 30:70 ratio of PI to PII.[1][5]

The supercluster is not solely dedicated to this compound production. It also harbors a cryptic gene cluster for a type II polyketide synthase (PKS), although gene inactivation studies have shown that this cryptic cluster does not impact this compound production.[2][3] The entire region is a mosaic of biosynthetic genes, regulatory elements, and resistance genes, highlighting the complex evolutionary history of this antibiotic-producing locus.

Biosynthesis of this compound I (PI): A Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

This compound I is a cyclic hexadepsipeptide assembled by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes function as a sophisticated assembly line to activate and sequentially link the constituent amino acid precursors.

Precursor Molecules for this compound I

The biosynthesis of PI incorporates a mix of proteinogenic and non-proteinogenic amino acids:

-

3-hydroxypicolinic acid

-

L-threonine

-

L-aminobutyric acid

-

L-proline

-

4-dimethylamino-L-phenylalanine (DMAPA)

-

4-oxo-L-pipecolic acid

-

L-phenylglycine

The biosynthetic pathways for some of these specialized precursors are encoded within the this compound supercluster itself. For example, a set of genes designated as pgl (pglA, pglB, pglC, pglD, and pglE) are involved in the synthesis of L-phenylglycine.[1]

The NRPS Machinery for PI Assembly

The core of the PI biosynthetic machinery consists of a series of large NRPS enzymes, including SnbA and SnbC.[6]

-

SnbA: This enzyme functions as a 3-hydroxypicolinic acid:AMP ligase, activating the starter unit for PI synthesis.[6][7]

-

SnbC: This multifunctional enzyme is responsible for the incorporation of the subsequent two amino acids, L-threonine and L-aminobutyric acid.[6][7]

-

SnbD and SnbE: These enzymes are involved in the activation and incorporation of the remaining precursors. SnbD activates and N-methylates 4-dimethylamino-L-phenylalanine, and can also activate L-proline. SnbE is responsible for activating L-phenylglycine.[7]

The modular nature of these NRPS enzymes, with distinct domains for substrate adenylation (A), thiolation (T or peptidyl carrier protein - PCP), and condensation (C), allows for the stepwise elongation of the peptide chain. The final cyclization and release of the mature PI molecule are catalyzed by a thioesterase (TE) domain.

Caption: Simplified workflow of this compound I biosynthesis by the NRPS machinery.

Biosynthesis of this compound II (PII): A Hybrid PKS-NRPS System

This compound II is a polyunsaturated macrolactone synthesized by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. This assembly line process involves the condensation of a starter unit with several extender units, followed by modifications and cyclization.

Precursor Molecules for this compound II

The biosynthesis of PII is initiated with isobutyryl-CoA as a starter unit. The growing polyketide chain is extended through the incorporation of six malonyl-CoA extender units. Additionally, the amino acids glycine, serine, and proline are incorporated into the final structure by the NRPS modules of the hybrid enzymes.[2]

The Hybrid PKS-NRPS Machinery

The PII biosynthetic pathway is catalyzed by a set of large, multifunctional enzymes encoded by the sna genes. The core machinery includes hybrid PKS/NRPS enzymes that orchestrate the step-by-step assembly of the molecule. The PKS modules are responsible for the addition of the malonyl-CoA extender units, while the NRPS modules incorporate the amino acid precursors. The final macrolactonization is likely catalyzed by an integrated thioesterase (TE) domain.

References

- 1. Research: this compound Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 2. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the 'this compound supercluster' of Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cluster organization of the genes of Streptomyces pristinaespiralis involved in this compound biosynthesis and resistance elucidated by pulsed‐field gel electrophoresis | Semantic Scholar [semanticscholar.org]

- 5. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of peptide synthetases involved in this compound I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Pristinamycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a streptogramin antibiotic produced by Streptomyces pristinaespiralis, is a potent antimicrobial agent with a significant spectrum of activity against Gram-positive bacteria.[1][2] It is a combination of two structurally distinct components: this compound IA (a Group B streptogramin) and this compound IIA (a Group A streptogramin).[1] While each component is individually bacteriostatic, their synergistic combination results in bactericidal activity.[1][3] This guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens, details the experimental protocols for its evaluation, and visualizes its mechanism of action and resistance pathways.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis at the ribosomal level. The two components of this compound bind to different sites on the 50S subunit of the bacterial ribosome.[1][2] this compound IIA initiates the binding, which then promotes a conformational change in the ribosome, increasing the binding affinity of this compound IA.[1] This sequential and cooperative binding blocks the elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately bacterial cell death.[1][4]

Figure 1: Synergistic mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including strains resistant to other antibiotic classes.[1] Its efficacy against staphylococci and streptococci is particularly noteworthy.[4]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC (mg/L) | Reference(s) |

| Methicillin-Resistant (MRSA) | 124 | ≤ 0.5 | [5][6] |

| Methicillin-Sensitive (MSSA) | Not specified | Similar to MRSA | [5][6] |

Table 2: In Vitro Activity of this compound against Streptococcus pneumoniae

| Strain Type | Number of Isolates | MIC (mg/L) | Reference(s) |

| Penicillin-Resistant | 47 | Not specified (all susceptible) | [4][7] |

| Erythromycin-Resistant | 29 | Not specified (all susceptible) | [7] |

| All tested strains | 749 | < 1 | [8] |

Table 3: In Vitro Activity of this compound against Enterococcus Species

| Species | Number of Isolates | MIC Range (mg/L) | Notes | Reference(s) |

| Enterococcus faecium | 15 | ≤ 1.56 (for 14 isolates) | Generally more susceptible than E. faecalis. | [9] |

| Enterococcus faecalis | 94 | ≥ 3.12 (for 58 isolates) | Often exhibits higher resistance. | [9] |

Table 4: In Vitro Activity of this compound against Other Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC (mg/L) | Reference(s) |

| Oral Streptococci | Not specified | 0.03 - 1 | [10] |

| Clostridium spp. | 9 | ≤ 0.39 | [9] |

| Anaerobic Gram-positive cocci | 40 | ≤ 0.78 (for 38 strains) | [9] |

Experimental Protocols for MIC Determination

The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Broth Microdilution Method

Principle: This method determines the MIC in a liquid growth medium.[1]

Protocol Outline:

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth.[1]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

-

Inoculation: Inoculate microtiter plates containing the diluted this compound with the standardized bacterial suspension.[1]

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth (turbidity).[11]

Figure 2: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

Principle: This method involves incorporating the antimicrobial agent into an agar medium.[7]

Protocol Outline:

-

Preparation of Antimicrobial Agent: Prepare a series of agar plates with twofold dilutions of this compound in Mueller-Hinton agar.[7]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

-

Inoculation: Using a Steers replicator, spot an inoculum of 10⁴-10⁵ CFU onto the surface of the agar plates.[7]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 20-24 hours).[1]

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth on the agar.[1]

Mechanisms of Resistance

While resistance to this compound in Gram-positive bacteria remains relatively low, several mechanisms have been identified.[15][16]

-

Target Site Modification: Methylation of the 23S rRNA, the binding site for the streptogramin B component (this compound IA), can reduce drug affinity. This is often mediated by erm (erythromycin ribosome methylase) genes.[16]

-

Active Efflux: Efflux pumps can actively transport the antibiotic out of the bacterial cell. The msrA gene in staphylococci encodes an efflux pump that can confer resistance to macrolides and the streptogramin B component.[16]

-

Enzymatic Inactivation: Inactivation of the drug by lactonases is another mechanism of resistance.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Use of this compound for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [In vitro activity of this compound on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. [In vitro antibacterial activity of this compound against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro activity of this compound against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in-vitro activity of erythromycin, vancomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro susceptibility of oral streptococci to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 13. goums.ac.ir [goums.ac.ir]

- 14. EUCAST: EUCAST - Home [eucast.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Emergence of this compound resistance in India - PMC [pmc.ncbi.nlm.nih.gov]

Pristinamycin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of β-lactam antibiotics. Pristinamycin, a streptogramin antibiotic, remains a viable therapeutic option, demonstrating potent in vitro activity against MRSA. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative susceptibility data, molecular resistance mechanisms, and synergistic potential when combined with other antimicrobial agents. Detailed experimental protocols for assessing its efficacy are also provided, alongside visual representations of key biological and experimental pathways to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

This compound is a composite antibiotic consisting of two structurally distinct components: this compound IIA (PIIA), a streptogramin A macrolide, and this compound IA (PIA), a cyclic hexadepsipeptide. These components are produced by Streptomyces pristinaespiralis and act synergistically to inhibit bacterial protein synthesis, resulting in a potent bactericidal effect that can be up to 100 times greater than the individual components.[1]

Individually, each component is bacteriostatic. They both bind to the 50S ribosomal subunit, but at different locations within the peptidyl transferase center (PTC).

-

This compound IIA (Streptogramin A): Binds to the A-site of the PTC, preventing the binding of aminoacyl-tRNA and thereby inhibiting the formation of the peptide bond. This binding is thought to induce a conformational change in the ribosome.[2]

-

This compound IA (Streptogramin B): Binds within the nascent polypeptide exit tunnel (NPET), physically obstructing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][4][5]

The synergistic bactericidal action arises from the cooperative binding of the two components. The binding of PIIA induces a conformational change in the 50S subunit that increases the affinity of PIA for its target site, leading to a stable ternary complex (Ribosome-PIIA-PIA) and a complete shutdown of protein synthesis.[2]

Quantitative Susceptibility Data

This compound generally exhibits potent in vitro activity against MRSA, including multidrug-resistant isolates. Susceptibility is often determined using its injectable analogue, quinupristin-dalfopristin, as a surrogate.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Quinupristin-Dalfopristin against MRSA

| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| This compound | 150 MRSA | 0.125 - 0.75 | - | 0.5 | [6] |

| This compound | 124 MRSA | ≤0.5 | - | - | [7] |

| Quinupristin-Dalfopristin | 10216 MRSA | - | 0.5 | 1.0 | [8] |

| Quinupristin-Dalfopristin | 251 MRSA | - | 0.5 | 1.0 | [8] |

| Quinupristin-Dalfopristin | 32 MRSA (Q-D resistant) | 2 - 8 | - | - | [3] |

Table 2: Synergistic Activity of this compound with Other Antibiotics against MRSA

| This compound Combination | Number of MDR S. aureus Isolates | Interaction Type | Percentage of Isolates | Reference |

| This compound + Doxycycline | 67 | Synergy | 82.13% | [9][10] |

| This compound + Levofloxacin | 67 | Synergy | 70.14% | [9][10] |

| This compound + Linezolid | 67 | Additive | 67% | [9][10] |

| This compound + Cefoxitin | 67 | Indifference | 71.6% | [10] |

| This compound + Gentamicin | 67 | Indifference | 52.2% | [10] |

Molecular Mechanisms of Resistance in S. aureus

Resistance to this compound in S. aureus is multifactorial and relatively uncommon. High-level resistance typically requires the presence of mechanisms targeting both streptogramin A and B components.

-

Target Site Modification: The most common mechanism involves the methylation of 23S rRNA by Erm (erythromycin ribosome methylation) enzymes, encoded by erm genes (e.g., ermA, ermC). This modification, which confers the MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype, primarily affects the binding of streptogramin B (this compound IA), leading to resistance.[11]

-

Enzymatic Inactivation:

-

Streptogramin A: Inactivation is mediated by acetyltransferases encoded by vat genes (e.g., vatA, vatB). These enzymes acetylate this compound IIA, rendering it unable to bind to the ribosome.

-

Streptogramin B: Inactivation can occur via lactonases encoded by vgb genes (e.g., vgbA), which hydrolyze the cyclic peptide structure of this compound IA.

-

-

Active Efflux: ATP-binding cassette (ABC) transporters, encoded by genes like vgaA and msrA, can actively pump streptogramin A out of the bacterial cell, reducing its intracellular concentration.

Experimental Protocols

Accurate determination of this compound's activity against MRSA requires standardized laboratory procedures. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: MIC Determination by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of this compound.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (or quinupristin-dalfopristin) at 1280 µg/mL in a suitable solvent (e.g., DMSO), then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Synergy Testing by Checkerboard Assay

This assay assesses the interaction between this compound and a second antibiotic.

-

Plate Setup: In a 96-well plate, dilute this compound horizontally (e.g., along columns) and the second antibiotic vertically (e.g., along rows) in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.

-

Control Wells: Include rows and columns with each antibiotic alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.

-

Inoculation: Inoculate the plate with the MRSA isolate prepared as described in the broth microdilution protocol (final density of ~5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

-

Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of second antibiotic.

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

-

In Vivo and Clinical Efficacy

This compound, administered orally, has been successfully used to treat complex infections caused by MRSA, particularly osteoarticular infections. Clinical studies have reported high rates of cure or suppression in patients with staphylococcal bone and joint infections, including those involving multiresistant MRSA.[1] It is often considered a valuable oral alternative following initial intravenous therapy, especially when other options like rifampicin plus fusidic acid are not tolerated or are ineffective.[1] Therapy is generally well-tolerated, with minor gastrointestinal disturbances being the most common side effect.[1]

Conclusion

This compound remains a potent and clinically relevant antibiotic for the treatment of infections caused by methicillin-resistant Staphylococcus aureus. Its unique synergistic mechanism of action, targeting two distinct sites on the bacterial ribosome, contributes to its high efficacy and a relatively low incidence of resistance. The quantitative data demonstrate consistent in vitro activity against MRSA, which can be further enhanced through synergistic combinations with agents like doxycycline and levofloxacin. Understanding the molecular basis of its action and the mechanisms by which resistance can emerge is critical for its judicious use and for the development of future antimicrobial strategies. The standardized protocols provided herein serve as a foundation for the continued evaluation of this compound and novel streptogramin derivatives in the fight against multidrug-resistant pathogens.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methicillin-Resistant, Quinupristin-Dalfopristin-Resistant Staphylococcus aureus with Reduced Sensitivity to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic | this compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections | springermedicine.com [springermedicine.com]

- 4. This compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections [ouci.dntb.gov.ua]

- 5. Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, this compound and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of this compound for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

The Streptogramin Class of Antibiotics: A Technical Guide to Their Synergistic Mechanism and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptogramins are a unique class of antibiotics characterized by their synergistic combination of two structurally distinct components: Group A and Group B compounds.[1][2] Individually, these components are typically bacteriostatic, but when combined, they exhibit potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[3][4] This guide provides an in-depth technical overview of the streptogramin class, focusing on their mechanism of action, quantitative in vitro activity, pharmacokinetic properties, and the experimental methodologies used to evaluate their synergistic effects.

Chemical Structure and Classification

Streptogramins are classified into two groups based on their chemical structures.[5]

-

Group A Streptogramins: These are polyunsaturated macrolactones.[5] A key example is dalfopristin, a semi-synthetic derivative of pristinamycin IIA.[6][7]

-

Group B Streptogramins: These are cyclic hexadepsipeptides.[5] Quinupristin, a semi-synthetic derivative of this compound IA, is a prominent member of this group.[6][7]

The clinically available intravenous formulation, quinupristin/dalfopristin (Synercid®), is a combination of these two components in a 30:70 weight-to-weight ratio.[6][7]

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

The potent bactericidal activity of streptogramins stems from the synergistic binding of the Group A and Group B components to the 50S subunit of the bacterial ribosome, effectively inhibiting protein synthesis at two distinct steps.[3][8][9]

-

Binding of Group A (Dalfopristin): Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S portion of the 50S ribosomal subunit.[5][6] This initial binding event induces a critical conformational change in the ribosome.[6][8] The primary actions of dalfopristin are the inhibition of peptidyl transfer and the prevention of polypeptide chain elongation.[6][8]

-

Enhanced Binding of Group B (Quinupristin): The conformational change induced by dalfopristin binding significantly increases the affinity of the ribosome for the Group B component, quinupristin, by a factor of approximately 100.[6][8]

-

Binding of Group B (Quinupristin): Quinupristin then binds to a nearby site on the 50S ribosomal subunit, within the ribosomal exit tunnel.[6] This action prevents the elongation of the polypeptide chain and leads to the release of incomplete peptide chains.[6][8]

This sequential and cooperative binding results in a stable antibiotic-ribosome complex that effectively halts protein synthesis, leading to bacterial cell death.[3]

References

- 1. protocols.io [protocols.io]

- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Pharmacokinetics and Pharmacodynamics of Oral Pristinamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic derived from Streptomyces pristinaespiralis. It is a synergistic combination of two structurally distinct components: this compound IA (PIA), a group B streptogramin, and this compound IIA (PIIA), a group A streptogramin.[1] While each component is individually bacteriostatic, their combination results in potent bactericidal activity against a wide range of bacteria.[1][2] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of oral this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacodynamics

Mechanism of Action

The bactericidal effect of this compound is a result of the synergistic and sequential binding of its two components to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.[3]

-

Binding of this compound IIA (PIIA): PIIA, a polyunsaturated macrolactone, initiates the process by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[4]

-

Conformational Change: The binding of PIIA induces a conformational change in the ribosome.

-

Enhanced Affinity and Binding of this compound IA (PIA): This conformational change significantly increases the binding affinity of PIA, a cyclic hexadepsipeptide.[4]

-

Inhibition of Protein Synthesis: PIA then binds to the nascent polypeptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain and causing its premature release.[4]

-

Irreversible Inhibition: The cooperative binding of both components leads to an irreversible inhibition of protein synthesis and ultimately, bacterial cell death.[3]

Spectrum of Activity and Resistance

This compound exhibits a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][5] It is also active against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, as well as atypical pathogens.[1][3]

Enterococci generally show reduced susceptibility to this compound due to intrinsic resistance to streptogramin A components.[1]

Pharmacodynamic Parameters

Minimal Inhibitory Concentration (MIC): The in vitro potency of this compound against various bacterial isolates is summarized in the table below.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MRSA) | ≤0.5 | ≤0.5 |

| Enterococcus faecalis (Quinupristin/Dalfopristin) | 8 | >64 |

| Enterococcus faecium (Quinupristin/Dalfopristin) | 1 | 2 |

| Corynebacterium spp. | 0.12 - 0.25 | 0.25 - 4 |

| Haemophilus influenzae | 2 | 4 |

| Moraxella catarrhalis | 0.5 | 0.5 |

(Data sourced from multiple references, including[3][4][5][6][7][8])

Post-Antibiotic Effect (PAE): While specific data for oral this compound is limited, the related intravenous streptogramin, quinupristin/dalfopristin, is known to have a long post-antibiotic effect. This suggests that this compound's antibacterial activity may persist for a significant duration even after plasma concentrations have fallen below the MIC.

Time-Kill Studies: Time-kill assays have demonstrated the bactericidal activity of this compound against S. pneumoniae.[9] However, a diminished bactericidal effect has been observed in some erythromycin-resistant strains, which was not predicted by standard MIC testing.[9]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description |

| Absorption | Readily and relatively rapidly absorbed after oral administration. |

| Distribution | Widely distributed throughout the body. Clinical efficacy in bone and joint infections suggests good penetration into bone tissue.[1][2][10][11][12][13] Quantitative data on specific tissue concentrations in humans is not readily available in published literature. |

| Metabolism | This compound is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This can lead to significant drug-drug interactions with other CYP3A4 substrates. |

| Excretion | Primarily eliminated through the bile into the feces.[7] |

Pharmacokinetic Parameters

The following pharmacokinetic parameters were determined in a study involving a single 2g oral dose of this compound in six patients with normal renal and hepatic function.[9][14]

| Component | Tmax (h) | Cmax (mg/L) | Elimination Half-life (h) |

| This compound IA (PIA) | 3.25 ± 1.80 | 0.760 ± 0.427 | 4.03 ± 2.77 |

| This compound IIA (PIIA) | 3.08 ± 1.98 | 0.581 ± 0.285 | 2.83 ± 0.75 |

Another source reports a volume of distribution of 34 L and a clearance of 15 L/h for a 1000 mg oral dose.

Experimental Protocols

Human Pharmacokinetic Study

Objective: To determine the plasma concentration-time profiles, Cmax, Tmax, and elimination half-life of PIA and PIIA after a single oral dose of this compound.

Methodology:

-

Subject Recruitment: Healthy adult volunteers with normal renal and hepatic function are recruited.

-

Drug Administration: A single 2g oral dose of this compound is administered.

-

Blood Sampling: Venous blood samples are collected at predefined time points over a period of at least 9.5 hours.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of PIA and PIIA are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

In Vitro CYP3A4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

Methodology:

-

Materials: Pooled human liver microsomes (HLMs), a specific CYP3A4 probe substrate (e.g., midazolam), NADPH regenerating system, and this compound.

-

Incubation: In a 96-well plate, HLMs are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction is initiated by adding the CYP3A4 probe substrate and the NADPH regenerating system.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of CYP3A4 activity remaining at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Oral this compound is a potent bactericidal agent with a unique synergistic mechanism of action. Its favorable pharmacokinetic profile and broad spectrum of activity against clinically important Gram-positive pathogens, including resistant strains, make it a valuable therapeutic option. However, its potential for drug-drug interactions via CYP3A4 inhibition necessitates careful consideration in clinical practice. Further research is warranted to quantify its penetration into various tissues and to fully characterize its post-antibiotic effect.

References

- 1. Use of this compound for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances [frontiersin.org]

- 8. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diminished Killing of Pneumococci by this compound Demonstrated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound in the treatment of MSSA bone and joint infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Oral this compound therapy for bone and joint infections in children. A report of 50 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as adjunctive therapy in the management of Gram-positive multi-drug resistant organism (MDRO) osteoarticular infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single oral dose pharmacokinetics of the two main components of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pristinamycin in Osteoarticular Infections: A Guide for Researchers and Drug Development Professionals

Application Notes & Protocols

Pristinamycin, a streptogramin antibiotic, presents a valuable oral therapeutic option for challenging osteoarticular infections, particularly those caused by multi-drug resistant Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides a comprehensive overview of this compound's dosage, administration, and the experimental protocols relevant to its study in the context of bone and joint infections.

Dosage and Administration